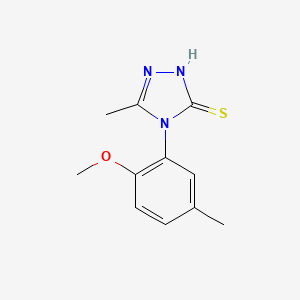
N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea
Descripción general
Descripción
N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mecanismo De Acción
N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea works by blocking the adenosine A2A receptor, which is expressed on many immune cells and is involved in regulating immune responses. By blocking this receptor, N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea can enhance the activity of immune cells, leading to increased anti-tumor activity. N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea has also been shown to reduce the production of immunosuppressive molecules in the tumor microenvironment.
Biochemical and Physiological Effects:
In preclinical studies, N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea has been shown to reduce tumor growth and enhance the activity of immune cells. It has also been shown to reduce the production of immunosuppressive molecules in the tumor microenvironment. In addition, N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea has been shown to have a good safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea in lab experiments is that it has shown efficacy in blocking the adenosine A2A receptor, which is known to promote tumor growth and suppress the immune system. N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. However, one limitation of using N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea in lab experiments is that it has only been studied in preclinical models, and further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the development of N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea. One direction is to conduct clinical trials to determine its efficacy and safety in humans. Another direction is to study the combination of N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea. Finally, more research is needed to determine the potential applications of N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea in other diseases beyond cancer.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea has been extensively studied in preclinical models for the treatment of cancer. It has shown efficacy in blocking the adenosine A2A receptor, which is known to promote tumor growth and suppress the immune system. N-cyclopentyl-N'-(4-fluoro-2-methylphenyl)thiourea has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(4-fluoro-2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2S/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWYPXQHBYELIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4665904.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4665907.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4665908.png)

![2,6-dimethoxy-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4665923.png)
![ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4665926.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4665938.png)



![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B4665955.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4665959.png)
![5-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4665961.png)